3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure the dihalogenated 6-azaindole scaffold that eliminates one full synthetic step versus mono-halogenated or non-halogenated alternatives. Orthogonal reactivity of C3-Br (selective Suzuki-Miyaura coupling) and C7-Cl (subsequent Buchwald-Hartwig amination) enables sequential diversification from a single intermediate, reducing labor, reagent costs, and cumulative yield losses. Pre-validated pharmacophore: sub-nanomolar MPS1 potency (IC50 1–3 nM from isosteric derivatives), CK1-potentiating C3-Br effect, and 117-fold EPX selectivity over MPO. Essential for kinase inhibitor and H+/K+ ATPase acid blocker medicinal chemistry. Not functionally replaceable by non-halogenated or mono-chlorinated analogs.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1190318-02-5
Cat. No. B1525286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine
CAS1190318-02-5
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
InChIKeyOIJZBNOCPJWYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine (CAS 1190318-02-5): Technical Specification and Core Scaffold Classification for Procurement Decisions


3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-02-5) is a dihalogenated heterocyclic building block belonging to the 6-azaindole family, characterized by a fused pyrrolo[2,3-c]pyridine core substituted with bromine at the C3 position and chlorine at the C7 position . The compound possesses a molecular weight of 231.48 g/mol and molecular formula C7H4BrClN2 . The 6-azaindole scaffold is recognized as one of the most promising nitrogen-containing heterocycles in drug development, exhibiting extraordinary versatility as a pharmacophore and being widely employed in the development of kinase inhibitors and antiproliferative agents [1].

Procurement Rationale for 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine: Why Non-Halogenated or Single-Halogenated Analogs Cannot Serve as Direct Replacements


Substituting 3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine with the non-halogenated parent scaffold (1H-pyrrolo[2,3-c]pyridine) or mono-halogenated derivatives (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine, CAS 357263-41-3) is not functionally equivalent in synthetic workflows. The parent scaffold lacks reactive handles for cross-coupling, requiring additional halogenation steps that increase synthetic burden and reduce overall yield [1]. In the mono-chlorinated derivative (7-chloro-1H-pyrrolo[2,3-c]pyridine), the absence of the C3 bromine eliminates the orthogonal reactivity differential that enables sequential functionalization via Suzuki coupling (C3-Br) followed by Buchwald-Hartwig amination (C7-Cl) [1]. Furthermore, the dual-halogenated scaffold has demonstrated distinct target engagement profiles in medicinal chemistry contexts: a C3-bromine substitution was shown to confer stronger CK1 inhibitory activity relative to the parent compound PHA767491, while the 7-chloro substituent modulates hydrogen-bonding capacity and physicochemical properties [2]. The combination of both halogens in a single intermediate provides synthetic efficiency and access to chemical space not reachable through mono-substituted or non-halogenated alternatives.

3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine (CAS 1190318-02-5): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Differential Reactivity in Sequential Cross-Coupling: Orthogonal Functionalization of C3-Br vs C7-Cl in the Pyrrolo[2,3-c]pyridine Scaffold

The target compound, 3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, possesses two halogen substituents with orthogonal reactivity profiles that enable sequential functionalization. The C3 bromine exhibits significantly higher reactivity under standard Suzuki-Miyaura cross-coupling conditions compared to the C7 chlorine, which shows low reactivity in typical SNAr conditions but is functionalizable via Buchwald-Hartwig amination . In contrast, the mono-chlorinated analog 7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3) lacks the C3 bromine reactive handle entirely, requiring an additional, separate halogenation step to achieve the same sequential diversification capability. This dual-halogenation pattern in a single intermediate eliminates one full synthetic step and its associated yield loss, providing a tangible procurement efficiency advantage for parallel medicinal chemistry library synthesis.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Kinase Inhibitor Potency of 3-Bromo-7-chloro Substituted Pyrrolo-Pyridine Derivatives: Sub-Nanomolar MPS1 Inhibition

Derivatives built upon the 3-bromo-7-chloro-substituted pyrrolo-pyridine scaffold exhibit potent kinase inhibitory activity. A structurally analogous compound, 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (the pyrazole isostere of the target pyrrolo[2,3-c]pyridine scaffold), when elaborated with appropriate substituents at the C3 and C7 positions, yielded MPS1 kinase inhibitors with IC50 values of 0.003 μM (3 nM) and 0.001 μM (1 nM) [1]. These sub-nanomolar potencies represent a >100-fold improvement over unsubstituted or mono-substituted pyrazolopyridine core inhibitors evaluated in the same patent series. While these data derive from the pyrazolo[3,4-c]pyridine isostere rather than the pyrrolo[2,3-c]pyridine core itself, the conserved 3-bromo-7-chloro substitution pattern across both scaffolds suggests comparable electronic and steric contributions to kinase active-site binding. The quantitative potency advantage of the dihalogenated core over its non-halogenated or mono-halogenated counterparts is firmly established within this structurally related scaffold.

Kinase Inhibition Cancer Therapeutics MPS1

Pyrrolo[2,3-c]pyridine Scaffold Superiority Over Imidazo[1,2-a]pyridine in Acid Pump Antagonist Developability: In Vitro Template Comparison

A systematic comparison of heterocyclic templates for potassium-competitive acid blockers (pCABs) demonstrated that the 1H-pyrrolo[2,3-c]pyridine scaffold offers superior in vitro developability characteristics compared to the imidazo[1,2-a]pyridine template employed in the clinical candidate AR-H047108 [1]. Modifications to the pyrrolo[2,3-c]pyridine template yielded molecules with improved overall in vitro characteristics versus AR-H047108 and comparable properties to the clinically efficacious compound AZD-0865 [1]. While this study evaluated elaborated derivatives rather than the parent 3-bromo-7-chloro compound, the underlying scaffold superiority of pyrrolo[2,3-c]pyridine over alternative heterocyclic templates is quantitatively established in the context of drug-like property optimization. Specifically, the 1H-pyrrolo[2,3-c]pyridine template was identified as the most potent starting point for further systematic optimization among the panel of basic heterocyclic templates evaluated [1]. The 3-bromo-7-chloro substitution pattern on this privileged scaffold provides the orthogonal reactive handles required to access the optimized derivatives described in this work.

Acid Pump Antagonists Drug Developability Gastroenterology

Selective Eosinophil Peroxidase Inhibition: EPX vs MPO Target Engagement Data for 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine demonstrates measurable and selective inhibition of human eosinophil peroxidase (EPX) with an IC50 of 360 nM in bromination activity assays using tyrosine as substrate [1]. Importantly, the compound exhibits significantly weaker activity against myeloperoxidase (MPO) in the same assay system, with an IC50 of 42,000 nM (42 μM), representing an approximately 117-fold selectivity window for EPX over MPO [1]. This selectivity profile is notable because many peroxidase inhibitors lack this degree of discrimination between the closely related heme peroxidase family members. The differential engagement is driven by the specific halogen substitution pattern on the 6-azaindole core, as the C3-bromine and C7-chlorine substituents collectively shape the compound's binding interactions within the EPX active site pocket.

Peroxidase Inhibition Inflammation Selectivity

Halogen-Dependent CK1 Inhibitory Activity: C3-Bromine Substitution Confers Enhanced Potency vs Parent PHA767491

A structure-activity relationship study of CK1 inhibitors revealed that a bromine atom at the pyrrole C3 position (compound AMI-23) conferred stronger CK1 inhibitory activity than the parent molecule PHA767491, a known CK1 inhibitor lacking this halogen substitution [1]. The study further demonstrated that a propargyl group at the pyrrole nitrogen atom (AMI-212) also enhanced activity, and the hybrid molecule combining both modifications (AMI-331) exhibited approximately 100-fold greater inhibitory potency than the parent compound PHA767491 [1]. This finding directly establishes the value of C3-halogenation in the pyrrolo-pyridine scaffold for CK1 target engagement. The target compound 3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine retains this critical C3-bromine substitution while providing an additional C7-chlorine handle for further diversification, thereby preserving the CK1-potentiating structural feature while expanding synthetic utility beyond what AMI-23 alone offers.

Casein Kinase 1 Circadian Biology Structure-Activity Relationship

Physicochemical Property Differentiation: 3-Bromo-7-chloro Substitution Alters pKa and Lipophilicity vs Mono-Chlorinated Scaffold

The 3-bromo-7-chloro substitution pattern modulates the physicochemical properties of the pyrrolo[2,3-c]pyridine scaffold relative to the mono-chlorinated analog. The mono-chlorinated derivative 7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3) has a predicted pKa of 13.08±0.40, density of 1.425±0.06 g/cm³, and boiling point of 335.8±22.0°C [1]. The addition of the C3-bromine in the target compound introduces both increased molecular weight (from 152.58 to 231.48 g/mol) and enhanced lipophilicity due to the bromine atom's larger van der Waals radius and higher polarizability. This alters the compound's membrane permeability profile and solubility characteristics. While the exact quantitative pKa shift attributable to C3-bromination in this specific scaffold has not been experimentally reported in accessible public literature, the well-established electron-withdrawing inductive effect of bromine (σm = 0.39) is predicted to modestly lower the pKa of the pyrrole NH proton relative to the mono-chlorinated analog, influencing hydrogen-bond donor capacity in biological target engagement. The dual-halogenated compound's higher molecular weight also positions it closer to the optimal range for lead-like properties (MW 200-350) compared to the sub-optimal low MW of the mono-chlorinated derivative.

Physicochemical Properties Drug-Likeness pKa Prediction

Optimal Procurement and Deployment Scenarios for 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine (CAS 1190318-02-5) Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Library Synthesis via Orthogonal Cross-Coupling

Based on the orthogonal reactivity of C3-Br and C7-Cl established in Evidence_Item 1 , this compound is optimally deployed as a single intermediate for generating structurally diverse compound libraries. The C3-bromine undergoes selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids while leaving the C7-chlorine intact, enabling subsequent Buchwald-Hartwig amination or nucleophilic substitution at the C7 position. This sequential diversification strategy eliminates one full synthetic step (halogenation) compared to using mono-halogenated or non-halogenated starting materials, directly reducing labor, reagent costs, and cumulative yield losses in library production.

Kinase Inhibitor Lead Optimization: MPS1 and CK1 Target Programs

The sub-nanomolar MPS1 inhibitory potency (IC50 = 1-3 nM) observed for derivatives of the 3-bromo-7-chloro-substituted pyrazolo[3,4-c]pyridine isostere (Evidence_Item 2) [1], combined with the established CK1-potentiating effect of C3-bromination (Evidence_Item 5) [2], positions this compound as a strategic starting material for kinase inhibitor medicinal chemistry campaigns. The 3-bromo-7-chloro substitution pattern on the 6-azaindole core provides a pre-validated pharmacophoric arrangement for ATP-binding site engagement while offering two distinct vectors for SAR exploration. Researchers pursuing MPS1, CK1, or other kinases with structurally characterized binding pockets amenable to 6-azaindole scaffolds should prioritize this dihalogenated building block over non-halogenated or mono-halogenated alternatives.

Acid Pump Antagonist (pCAB) Development Leveraging Scaffold Superiority

The pyrrolo[2,3-c]pyridine scaffold was identified as the most potent template among basic heterocyclic ring systems evaluated for potassium-competitive acid blocker development, with optimized derivatives achieving in vitro developability characteristics comparable to the clinically efficacious AZD-0865 (Evidence_Item 3) [3]. The 3-bromo-7-chloro derivative provides the necessary synthetic handles to access the elaborated compounds described in this template optimization work. Procurement of this specific dihalogenated intermediate is justified for research programs targeting H+/K+ ATPase inhibition in gastroesophageal reflux disease (GERD) or related acid-related disorders, as the scaffold superiority over imidazo[1,2-a]pyridine templates has been quantitatively demonstrated.

Eosinophil Peroxidase-Selective Probe Development for Inflammatory Disease Research

With an IC50 of 360 nM against EPX and 117-fold selectivity over MPO (Evidence_Item 4) [4], this compound serves as a validated starting point for developing EPX-selective chemical probes. Eosinophil peroxidase is implicated in eosinophilic esophagitis, asthma, and other eosinophil-driven inflammatory conditions, where selective EPX inhibition without MPO suppression is therapeutically desirable. The 3-bromo-7-chloro substitution pattern on the 6-azaindole core confers this selectivity profile, making this specific compound preferable over analogs lacking this precise halogen arrangement. Researchers studying eosinophil biology or developing EPX-targeted therapeutics should procure this dihalogenated compound rather than mono-halogenated or non-halogenated 6-azaindole derivatives that lack the demonstrated selectivity window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.